molecular formula C10H15Cl2N B1435527 4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride CAS No. 1803610-43-6

4-(chloromethyl)-N,N,2-trimethylaniline hydrochloride

Cat. No.: B1435527
CAS No.: 1803610-43-6
M. Wt: 220.14 g/mol
InChI Key: PWOSJCCZHQBDFY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure would likely feature a benzene ring (from the aniline), substituted with a chloromethyl group and a trimethylamine group. The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

As an organic compound containing a reactive chloromethyl group, it could potentially undergo various reactions, such as nucleophilic substitution or elimination. The trimethylamine group might influence the reactivity and selectivity of these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure. Generally, chlorinated organic compounds are relatively polar and may have significant interactions with other polar substances. The compound is likely solid at room temperature .

Scientific Research Applications

Anion Exchange Membranes

An innovative approach for preparing anion exchange membranes (AEMs) involves a novel chloromethylation method and homogeneous quaternization/crosslinking strategy. This method uses 1,4-bis(chloromethoxy)butane (BCMB) as a chloromethylating reagent, offering an efficient, non-carcinogenic, and cost-effective alternative to traditional methods. The synthesized membranes exhibit superior ion exchange capacity, hydroxide conductivity, and chemical stability, highlighting the potential of this method in enhancing the performance of AEMs used in various electrochemical devices (Wangting Lu et al., 2013).

Plant Growth Regulation

A plant growth regulator synthesized through a multi-step reaction, starting with the chloromethylation of o-methylaniline, demonstrated the ability to significantly increase wheat yield. This application underscores the utility of chloromethylated compounds in agriculture, specifically in enhancing crop production and efficiency (Y. Yi, 2001).

Catalysis in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) serves as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The use of DMAP·HCl illustrates the catalytic versatility of chloromethylated compounds in facilitating organic transformations, providing insights into reaction mechanisms and expanding the toolbox for synthetic chemists (Zhihui Liu et al., 2014).

Synthesis of Functional Materials

Research on poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites via nitroxide-mediated radical polymerization introduces a novel method for preparing materials with enhanced properties. These nanocomposites exhibit potential applications in various fields, including coatings, sensors, and optoelectronics, due to their improved thermal stability and optical properties (M. Jaymand, 2011).

Hydroamination Catalysts

The hydroamination of diphenylbutadiyne with primary arylamines, facilitated by a heterobimetallic catalyst, showcases the application of chloromethylated compounds in the synthesis of complex organic molecules. This catalytic process leads to the formation of quinoline derivatives, highlighting the role of chloromethylated intermediates in developing new synthetic methodologies (Fadi M. Younis et al., 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s challenging to discuss the ‘mechanism of action’. If this compound has a biological effect, the mechanism would depend on its interactions with biological molecules .

Safety and Hazards

Like many organic compounds, it could present hazards such as flammability. The presence of the chloromethyl group might also imply potential toxicity. Always handle chemical substances with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

4-(chloromethyl)-N,N,2-trimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8-6-9(7-11)4-5-10(8)12(2)3;/h4-6H,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOSJCCZHQBDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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